[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Description
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran carboxylate ester linked to a 1,2-oxazole (isoxazole) ring substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2NO4/c20-12-5-6-14(15(21)8-12)17-9-13(22-26-17)10-24-19(23)18-7-11-3-1-2-4-16(11)25-18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXDITFSXXULEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,4-difluorobenzaldehyde and an appropriate amine.
Attachment of the Benzofuran Moiety: The benzofuran ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Esterification: The final step involves the esterification of the oxazole intermediate with benzofuran-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules, focusing on heterocyclic cores, substituents, and physicochemical properties:
Key Findings
Heterocyclic Core Differences: The target compound’s benzofuran-oxazole core is structurally simpler than posaconazole’s tetrahydrofuran-triazole system . Benzofuran’s planar aromatic system may enhance binding to hydrophobic targets, whereas posaconazole’s tetrahydrofuran provides conformational flexibility for target engagement.
Substituent Effects :
- The 2,4-difluorophenyl group is common in all compared compounds, suggesting its role in enhancing metabolic stability and lipophilicity. Fluorine’s electron-withdrawing effects may also influence electronic properties of the heterocycles.
Physicochemical Properties :
- The target compound (MW 382.3) is smaller than posaconazole derivatives (MW ~768.8), which may improve membrane permeability but reduce target specificity .
- The pyrazole-furan hybrid (MW 371.3) has a lower molecular weight than the target compound, likely due to the absence of benzofuran’s fused ring system.
Synthetic and Stability Considerations :
- Ester linkages (common in all compounds) may confer susceptibility to hydrolysis, necessitating stability studies under varying pH conditions. The benzofuran ester’s bulkier structure could offer steric protection compared to the pyrazole ester .
Research Implications and Limitations
- Biological Activity : While posaconazole derivatives are validated antifungals , the target compound’s benzofuran-oxazole scaffold requires empirical testing to confirm hypothesized antimicrobial activity.
- Crystallographic Data : Tools like SHELX and ORTEP could resolve the compound’s 3D structure, aiding in structure-activity relationship (SAR) studies.
- Data Gaps : Evidence lacks experimental data on solubility, stability, and bioactivity for the target compound, limiting direct comparisons.
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate features:
- An oxazole ring that contributes to its biological activity.
- A difluorophenyl group which may enhance lipophilicity and receptor binding.
- A benzofuran moiety known for diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring may facilitate binding to active sites of enzymes, potentially inhibiting their function or modulating signaling pathways.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing benzofuran and oxazole moieties have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, often inducing apoptosis through mechanisms involving p53 activation and caspase cleavage .
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity against a variety of pathogens, indicating potential applications in infectious disease treatment .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values in the micromolar range. |
| Study 2 | Investigated the anti-inflammatory potential through in vivo models; showed reduced inflammatory markers in treated groups. |
| Study 3 | Evaluated antimicrobial efficacy against Staphylococcus aureus; exhibited notable inhibition zones in agar diffusion assays. |
Q & A
Q. Key Optimization Factors :
- Temperature : Excess heat can lead to side reactions (e.g., ring opening).
- pH : Basic conditions (pH 8–9) prevent premature hydrolysis of ester bonds.
- Reagents : Acetic anhydride for acetylation steps improves yield by stabilizing intermediates .
Basic: What spectroscopic and analytical techniques are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorine-substituted aromatic protons (δ 7.2–8.1 ppm) and oxazole methylene (δ 4.5–5.0 ppm).
- 19F NMR : Confirms substitution pattern on the difluorophenyl group (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (MW ≈ 345.3 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1720 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
Advanced: How is X-ray crystallography applied to resolve the compound’s 3D structure?
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELX software (e.g., SHELXL for small-molecule refinement) to model atomic positions, thermal parameters, and hydrogen bonding.
- Structural Insights : Confirms planarity of the oxazole-benzofuran system and dihedral angles between aromatic rings, critical for docking studies .
Advanced: What methodologies are used to determine biological activity (e.g., IC₅₀) and assay design?
- Tyrosinase Inhibition Assay :
- Protocol : Incubate compound with mushroom tyrosinase and L-DOPA; measure absorbance at 475 nm.
- IC₅₀ Calculation : Dose-response curves (e.g., 0.1–50 µM) fitted using GraphPad Prism.
- Example Data : IC₅₀ = 6.4 µM (vs. Kojic acid IC₅₀ = 20.8 µM) .
- Cell-Based Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess selectivity.
Advanced: How do structural analogs compare in activity?
| Compound | Structural Variation | Activity (IC₅₀ or EC₅₀) |
|---|---|---|
| Compound A (Isoxazole derivative) | Oxazole replaced with isoxazole | IC₅₀ = 9.56 µM (Anticancer) |
| Ethyl 5-bromobenzofuran-2-carboxylate | Fluorine replaced with bromine | Reduced tyrosinase inhibition |
| Kojic Acid | Natural hydroxypyranone | IC₅₀ = 20.8 µM (Tyrosinase) |
Key Insight : Fluorine substitution enhances binding via polar interactions, while bulkier groups (e.g., bromine) reduce activity due to steric hindrance .
Advanced: How are contradictions in biological data resolved (e.g., varying IC₅₀ across studies)?
- Reproducibility Checks :
- Standardize assay conditions (e.g., enzyme lot, buffer pH).
- Validate with positive controls (e.g., Kojic acid in tyrosinase assays).
- Mechanistic Studies :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to confirm target engagement.
- Molecular Dynamics (MD) Simulations : Identify conformational flexibility affecting activity .
Advanced: What stability-indicating methods are used to assess degradation pathways?
- Forced Degradation Studies :
- Acid/Base Hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at 40°C.
- Analytical Techniques :
- UPLC-PDA : Monitor degradation products (e.g., benzofuran acid from ester hydrolysis).
- Mass Spectrometry : Identify degradation byproducts (e.g., oxazole ring-opened fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
